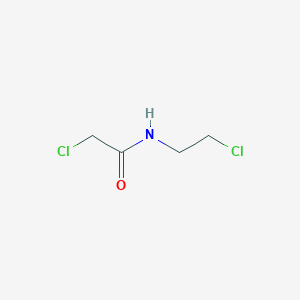

2-chloro-N-(2-chloroethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCOHGQSOLWBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318191 | |

| Record name | 2-chloro-N-(2-chloroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13627-28-6 | |

| Record name | NSC327202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2-chloroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro N 2 Chloroethyl Acetamide

Established Synthetic Routes to 2-Chloro-N-(2-chloroethyl)acetamide

The formation of the amide bond in 2-chloro-N-(2-chloroethyl)acetamide is typically accomplished through robust and reliable methods that have been refined over time.

The most common and direct method for synthesizing 2-chloro-N-(2-chloroethyl)acetamide and its analogues is through nucleophilic acyl substitution. This approach involves the reaction of an amine with an acyl chloride. researchgate.netijpsr.info Specifically, 2-chloroethylamine (B1212225) acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. ijpsr.info The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct that is formed. researchgate.net

This chloroacetylation of amines is a versatile method for producing a wide array of N-substituted chloroacetamides. researchgate.net The reaction conditions can be controlled to optimize yield, often involving cooling the reaction mixture and performing the addition of the acyl chloride dropwise. For instance, in the synthesis of analogous N-aryl chloroacetamides, the reaction is often carried out by stirring the amine with chloroacetyl chloride for several hours at room temperature. ijpsr.info

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Conditions | Ref |

| Amine (e.g., 2-chloroethylamine) | Chloroacetyl chloride | Dichloromethane (B109758), Ether, or Water | Triethylamine, Sodium Carbonate | 0°C to Room Temperature, Stirring | researchgate.net |

| Aryl amine | Chloroacetyl chloride | Acetic Acid | (none specified) | Moderate to good yields | researchgate.net |

| 2,6-dimethylaniline | Chloroacetyl chloride | Ether / Water | Sodium Bicarbonate (NaHCO3) | Cooled in ice/water bath, dropwise addition, warm to RT over 14h |

Condensation reactions provide another pathway for synthesizing molecules containing the chloroacetamide framework, although not always for the direct synthesis of the title compound. The Darzens condensation, for example, involves the reaction of N,N-disubstituted α-chloroacetamides with aromatic aldehydes in the presence of a base like potassium t-butoxide. acs.org This reaction proceeds through a slow, irreversible aldolization followed by a rapid cyclization step to yield epoxyamides. acs.org

Another relevant example is the condensation of chloroacetamide with formaldehyde, which leads to the formation of N,N'-oxydimethylene and N,N'-methylenebisalkylxantogenato acetamides. researchgate.net These reactions highlight the reactivity of the chloroacetamide group in forming new carbon-carbon and carbon-heteroatom bonds under condensation conditions. researchgate.net

Reaction Mechanisms in 2-Chloro-N-(2-chloroethyl)acetamide Synthesis

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

The synthesis of 2-chloro-N-(2-chloroethyl)acetamide via nucleophilic acylation follows a well-established addition-elimination mechanism. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2-chloroethylamine on the carbonyl carbon of chloroacetyl chloride. youtube.com This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.com

This intermediate is unstable. The driving force for the next step is the reformation of the carbon-oxygen double bond. youtube.com As the lone pair on the oxygen atom reforms the pi bond, the chloride ion is expelled as a leaving group. youtube.com The stability of the resulting chloride ion compared to the reacting nucleophile makes this a favorable process. youtube.com The final step is the deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the final amide product. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by various nucleophiles, a process that can sometimes be followed by intramolecular cyclization. researchgate.net

The chloroacetamide moiety is a valuable precursor in the synthesis of various heterocyclic systems due to its susceptibility to intramolecular cyclization. researchgate.netumich.edu In analogous N-(3-oxoalkyl)chloroacetamides, treatment with a base such as potassium t-butoxide can induce an intramolecular Darzens reaction, leading to the formation of cis-3,4-epoxypiperidin-2-ones. mdpi.com Under different conditions, an intramolecular alkylation can compete with the Darzens reaction. mdpi.com

Furthermore, the nucleophilic substitution of the chlorine atom in N-aryl 2-chloroacetamides can be followed by a spontaneous intramolecular cyclization to produce a variety of heterocyclic compounds, including imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net A more modern approach involves the cyanoborohydride-promoted radical cyclization of trichloroacetamides, which are readily prepared from allylic and homoallylic secondary amines, to efficiently produce α-chlorolactams. nih.gov

| Starting Material Type | Reaction Type | Product(s) | Ref |

| N-(3-oxoalkyl)chloroacetamides | Intramolecular Darzens Reaction / Alkylation | cis-3,4-epoxypiperidin-2-ones | mdpi.com |

| N-aryl 2-chloroacetamides | Nucleophilic Substitution followed by Cyclization | Imidazole (B134444), Pyrrole, Thiazolidine-4-one | researchgate.net |

| Trichloroacetamides (from allylic/homoallylic amines) | Radical Cyclization | α-chlorolactams | nih.gov |

Emerging Synthetic Strategies and Catalysis

Research continues to uncover novel and more efficient methods for the synthesis of chloroacetamide derivatives. One such emerging strategy is C-amidoalkylation, which uses N-(2,2,2-trichloro-1-hydroxyethyl)amides (hemiaminals) as amidoalkylating reagents. umich.edu These reagents, easily synthesized from chloral (B1216628) and an amide, can react with aromatic compounds in the presence of concentrated sulfuric acid to produce functionalized amide derivatives. umich.edu

In terms of catalysis, while bases like sodium hydroxide (B78521) or Lewis acids such as aluminum chloride are proposed for related syntheses, their specific application to 2-chloro-N-(2-chloroethyl)acetamide is an area for further investigation. ontosight.aiontosight.ai The use of potassium iodide as a catalyst in conjunction with a base like potassium carbonate has been shown to be effective in the alkylation of potassium salts with N-substituted chloroacetamides in a DMF/ethanol solvent system. researchgate.net

Enzyme-Catalyzed Acylation

Enzymatic synthesis provides a green and highly selective alternative to traditional chemical methods for amide formation. Lipases, a class of hydrolase enzymes, are particularly effective in catalyzing acylation reactions in non-aqueous environments. nih.gov Their utility in synthesizing amido derivatives stems from their ability to facilitate chemoselective N-acylation, often with high yields and purity under mild conditions. nih.gov

Research into lipase-catalyzed synthesis has identified specific enzymes that are highly efficient for this type of transformation. nih.gov A screening of various lipases for the acylation of primary amines revealed that Candida antarctica lipase (B570770) B (CALB) is among the most effective catalysts. nih.gov The accepted mechanism for lipase-catalyzed reactions involves the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site. nih.gov

In a typical laboratory procedure for lipase-catalyzed N-acylation, the amine substrate is dissolved in a hydrophobic organic solvent such as methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov An acyl donor, often a simple ester like ethyl acetate (B1210297) to control reactivity, is added along with the lipase catalyst. nih.gov The reaction mixture is then agitated at a controlled temperature, typically around 30 °C, for a period ranging from a few hours to a full day. nih.gov The use of lipases like CALB allows for the selective acylation of the amino group, even in the presence of other reactive functional groups. nih.gov

Table 1: Lipase Screening for N-Acylation

| Enzyme | Source Organism | Yield (%) |

| CALB (Novozym 435) | Candida antarctica | >99 |

| RML | Rhizomucor miehei | <5 |

| PCL | Pseudomonas cepacia | <5 |

| CALA | Candida antarctica A | <5 |

| PFL | Pseudomonas fluorescens | <5 |

This table is generated based on findings for lipase-catalyzed N-acylation of a model primary amine, indicating the superior performance of CALB. nih.gov

Continuous Flow Synthesis and Industrial Optimization

For large-scale production, synthetic routes are optimized for efficiency, cost-effectiveness, and safety. One established industrial method for preparing 2-haloethylamides involves the reaction of 2-oxazolidinone (B127357) with an appropriate acid halide, such as chloroacetyl chloride. google.com This method circumvents the direct handling of potentially hazardous reagents like 2-chloroethylamine.

The reaction is typically conducted by combining approximately equimolar amounts of 2-oxazolidinone and chloroacetyl chloride. google.com While solvents are not strictly necessary, suitable options for industrial processes include aromatic hydrocarbons like toluene, halogenated benzenes, or ethers. google.com The reaction temperature is a critical parameter, generally maintained between 80 °C and 200 °C, with a preferred range of 135 °C to 160 °C to ensure a suitable reaction rate. google.com The process is usually carried out at atmospheric pressure. google.com

In optimizing syntheses for similar chloroacetamide compounds, biphasic reaction systems have proven effective. google.com For instance, a solution of chloroacetyl chloride in a water-immiscible solvent like ethyl acetate can be added to a cooled mixture of the amine precursor in ethyl acetate and an aqueous base (e.g., potassium carbonate). google.com This approach allows for efficient reaction and simplified workup, as the organic product can be easily separated from the aqueous phase. google.com Reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). google.com

Common Side Reactions and Product Impurities in 2-Chloro-N-(2-chloroethyl)acetamide Synthesis

The synthesis of 2-chloro-N-(2-chloroethyl)acetamide is susceptible to side reactions that can lead to the formation of various impurities. The chemical reactivity of chloroacetamides is largely defined by the susceptibility of the chlorine atom to be replaced by nucleophiles. researchgate.net This reactivity can lead to the formation of byproducts during synthesis.

One significant side reaction is the elimination of hydrogen chloride (HCl), particularly under basic conditions or at elevated temperatures. thieme-connect.de Another potential pathway for impurity formation is the reaction of the product with any unreacted amine starting material, leading to the formation of piperazine-dione derivatives or other over-alkylated products. The presence of water can lead to the hydrolysis of the chloroacetyl chloride reactant into chloroacetic acid.

Therefore, common impurities in the final product can include unreacted starting materials, such as 2-oxazolidinone or chloroacetyl chloride, and byproducts from the aforementioned side reactions. google.comijpsr.info Purification steps, such as washing the crude product with dilute acid and base solutions, are often necessary to remove these impurities. chemicalbook.comnih.gov

Table 2: Potential Impurities in 2-Chloro-N-(2-chloroethyl)acetamide Synthesis

| Impurity Name | Chemical Formula | Potential Source |

| Chloroacetyl chloride | C₂H₂Cl₂O | Unreacted starting material. ijpsr.info |

| 2-Oxazolidinone | C₃H₅NO₂ | Unreacted starting material in specific synthetic routes. google.com |

| Chloroacetic acid | C₂H₃ClO₂ | Hydrolysis of chloroacetyl chloride. |

| N,N'-bis(chloroacetyl)piperazine | C₈H₁₀Cl₂N₂O₂ | Dimerization/reaction with amine impurities. |

| Vinyl amides | Varies | Elimination of HCl from the product. thieme-connect.de |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro N 2 Chloroethyl Acetamide

Nucleophilic Substitution Reactions of 2-Chloro-N-(2-chloroethyl)acetamide

The presence of a chlorine atom on the acetyl group provides a reactive site for nucleophilic attack. This reactivity is a hallmark of α-halo-substituted acetamides, which readily undergo substitution of the chlorine atom. researchgate.net

Reactions with Amines, Thiols, and Alcohols

The chlorine atom in 2-chloro-N-(2-chloroethyl)acetamide can be displaced by various nucleophiles, including amines, thiols, and alcohols.

Amines: Reactions with primary and secondary amines lead to the formation of N-substituted glycinamides. This occurs through the nucleophilic attack of the amine's lone pair of electrons on the carbon bearing the chlorine atom, resulting in the displacement of the chloride ion. chemguide.co.ukdocbrown.info The initial product is an ammonium (B1175870) salt, which is then deprotonated to yield the final amine product. docbrown.info The reactivity of amines as nucleophiles can lead to further substitution reactions. chemguide.co.uk

Thiols: Thiols and especially their conjugate bases, thiolates, are potent nucleophiles that can react with α-chloro amides. chemistrysteps.commasterorganicchemistry.com The reaction with a thiol would result in the formation of a thioether linkage, displacing the chloride. chemistrysteps.com For instance, the reaction between chloroacetamide and cysteine peptides has been a subject of study. nih.gov

Alcohols: Alcohols can also act as nucleophiles, although they are generally weaker than amines and thiols. The reaction with an alcohol would lead to the formation of an ether linkage. For example, 2-(pyridin-3-yloxy)acetamides have been synthesized through the alkylation of a hydroxyl group with N-substituted chloroacetamides. researchgate.net Transition-metal catalysts can facilitate the dehydrative thioetherification of alcohols with thiols. chemrevlett.com

Formation of Amides and Related Compounds

The reaction of 2-chloro-N-(2-chloroethyl)acetamide with ammonia (B1221849) or primary/secondary amines is a direct method for the formation of a new amide bond at the α-carbon, leading to the synthesis of various N-substituted acetamide (B32628) derivatives. ijpsr.infolibretexts.org For example, the reaction of chloroacetyl chloride with various amines yields 2-chloro-N-alkyl/aryl acetamides. ijpsr.info Similarly, N-(2-chloroethyl)chloroacetamide can be prepared by the reaction of 2-oxazolidinone (B127357) and 2-chloroacetyl chloride. google.com

Alkylation Mechanisms of 2-Chloro-N-(2-chloroethyl)acetamide

The chloroethyl group of 2-chloro-N-(2-chloroethyl)acetamide provides a second reactive center, capable of acting as an alkylating agent. This reactivity is primarily driven by the intramolecular formation of a highly electrophilic intermediate.

Formation of Electrophilic Aziridinium (B1262131) Ions

A key mechanistic feature of compounds containing a 2-chloroethylamino group is their ability to form a cyclic aziridinium ion (also known as an ethyleneiminium ion) intermediate. This occurs through an intramolecular nucleophilic attack of the nitrogen atom on the carbon atom bearing the chlorine of the chloroethyl group. researchgate.net This cyclization results in a strained, three-membered ring that is highly electrophilic and susceptible to attack by nucleophiles. researchgate.netbioorg.org The formation of this aziridinium ion is often the rate-determining step in alkylation reactions involving nitrogen mustards. researchgate.net

Covalent Bond Formation with Nucleophilic Sites in Organic Molecules

The highly reactive aziridinium ion readily reacts with a wide range of nucleophiles present in organic molecules. The ring-opening of the aziridinium ion by a nucleophile results in the formation of a stable covalent bond. bioorg.org This two-step process, involving the formation of the aziridinium ion followed by nucleophilic attack, is the fundamental mechanism by which nitrogen mustards, a class of compounds to which 2-chloro-N-(2-chloroethyl)acetamide is related, exert their alkylating effects. researchgate.net

Oxidative and Reductive Transformations

Information specifically detailing the oxidative and reductive transformations of 2-chloro-N-(2-chloroethyl)acetamide is not extensively available in the provided search results. However, general principles of organic chemistry can be applied. The amide functional group is generally resistant to oxidation and reduction under mild conditions. The carbon-chlorine bonds could potentially be reduced, for example, by catalytic hydrogenation, to yield the corresponding dechlorinated acetamide. Oxidation would likely target the carbon atoms, but specific conditions and products are not detailed in the available literature.

Oxidation Pathways and Products

The oxidation of 2-chloro-N-(2-chloroethyl)acetamide can lead to the formation of several products. While specific details on the oxidation pathways of the title compound are not extensively documented in the provided search results, related chloroacetamide compounds are known to undergo oxidation. For instance, molecular docking studies on similar compounds assess interactions with enzymes like cytochrome P450 to predict metabolic pathways, which often involve oxidation.

Reduction Pathways and Products

The reduction of 2-chloro-N-(2-chloroethyl)acetamide can yield N-(2-hydroxyethyl)acetamide. This transformation involves the replacement of the chlorine atom with a hydroxyl group, indicating a reductive dehalogenation process.

Intramolecular Cyclization and Heterocycle Formation

The presence of two reactive chloroethyl groups makes 2-chloro-N-(2-chloroethyl)acetamide a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization and reactions with other molecules.

2-Chloro-N,N-diethylacetamide, a related compound, is utilized in the preparation of calixarene (B151959) amides. chemicalbook.com This suggests that 2-chloro-N-(2-chloroethyl)acetamide could potentially be used in similar functionalizations of calixarenes, which are macrocyclic compounds formed by the condensation of a phenol (B47542) and an aldehyde. chemicalbook.comnih.govresearchgate.net The process typically involves the reaction of the chloroacetamide derivative with the hydroxyl groups of the calixarene to form ether linkages, resulting in functionalized calixarene amides. chemicalbook.com

Imidazole (B134444): The synthesis of imidazole derivatives can be achieved from α-haloketones and amidines. derpharmachemica.com 2-Chloro-N-substituted phenyl acetamides can react with ethylenediamine (B42938) to form imidazole derivatives. wjpsonline.com

Pyrrole: While direct synthesis of pyrroles from 2-chloro-N-(2-chloroethyl)acetamide is not detailed, the reactivity of the chloroacetamide group is fundamental in building various heterocyclic structures.

Thiazolidine-4-one: Thiazolidin-4-one derivatives are synthesized through the cyclo-condensation of Schiff bases with thioglycolic acid. researchgate.netnih.gov The chloroacetamide moiety can be a precursor to the Schiff base, which then undergoes cyclization. researchgate.netnih.gov For instance, chalcones prepared from N-phenylacetamide derivatives react with amines to form Schiff bases, which are then cyclized with thioglycolic acid to yield thiazolidin-4-ones. researchgate.net

Thiophene: Thiophene derivatives can be synthesized through various methods, including the Gewald aminothiophene synthesis, which involves the condensation of a ketone with a β-acetonitrile followed by cyclization with sulfur. pharmaguideline.comderpharmachemica.com 2-Chloro-N-arylacetamides react with 2-mercaptonicotinonitrile (B1308631) derivatives to form thieno[2,3-b]pyridines, a class of thiophene-containing compounds. nih.govresearchgate.net

Aziridine (B145994): The synthesis of aziridines can be achieved through the ring closure of vicinal amino alcohols. organic-chemistry.org N-(2-chloroethyl)aziridine can be prepared by reacting ethylene (B1197577) chloride or ethylene chlorobromide with aziridine in the presence of an acid acceptor. google.com The chloroethyl group of 2-chloro-N-(2-chloroethyl)acetamide can undergo intramolecular cyclization to form an aziridine ring. The reactivity of aziridines is dependent on the substituent on the ring nitrogen; electron-withdrawing groups can activate the ring for nucleophilic attack and subsequent ring-opening. bioorg.org

N-Lactam: The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for synthesizing β-lactams. researchgate.net While attempting to synthesize a 3,3-dichloro-β-lactam using 2,2-dichloroacetyl chloride and an imine, the formation of a 2,2-dichloro-N-(chloromethyl)acetamide was observed instead of the expected β-lactam. researchgate.net

Piperazine (B1678402): 2-Chloro-N-(2-chloroethyl)acetamide can be a precursor for synthesizing piperazine-containing compounds. For example, 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) is used to synthesize bis(thieno[2,3-b]pyridines) linked to a piperazine core. nih.govresearchgate.net The synthesis of N-methyl-N'-(2-chloroethyl)piperazine involves the reaction of N-methylpiperazine with 1-bromo-2-chloroethane. google.com

Imidazolidine: 1-(2-Chloroethyl)imidazolidin-2-one is a key intermediate in the synthesis of more complex molecules. It can react with salicylic (B10762653) aldehyde to form 2-[2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde. google.com The synthesis of 1,3-disubstituted imidazolidin-2-ones can be achieved through a one-pot protocol involving the formation of a Schiff base, reduction, and cyclization with carbonyldiimidazole. nih.gov

Hydrolysis Mechanisms and Environmental Degradation Pathways

Hydrolysis represents a critical pathway for the degradation of chloroacetamide herbicides in aqueous environments. nih.gov The reaction mechanisms are highly dependent on the pH of the solution, with distinct pathways observed under acidic and basic conditions. nih.govresearchgate.net These processes are fundamental to understanding the persistence and transformation of 2-chloro-N-(2-chloroethyl)acetamide in the environment.

Under acidic conditions, the hydrolysis of chloroacetamides can be complex, potentially involving the cleavage of multiple functional groups within the molecule. nih.govresearchgate.net For compounds in this class, acid-mediated hydrolysis has been shown to result in the cleavage of the amide bond. nih.govresearchgate.net

The generally accepted mechanism for acid-catalyzed amide hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine portion of the molecule leads to the formation of a carboxylic acid and an amine. In the case of 2-chloro-N-(2-chloroethyl)acetamide, this would yield 2-chloroacetic acid and 2-chloroethanamine.

Table 1: Overview of Acid-Catalyzed Hydrolysis of 2-Chloro-N-(2-chloroethyl)acetamide

| Step | Description | Intermediate/Product |

| 1. Protonation | The carbonyl oxygen of the amide is protonated by an acid (H₃O⁺). | Protonated amide |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 3. Proton Transfer | A proton is transferred from the attacking water molecule to the nitrogen atom. | Protonated tetrahedral intermediate |

| 4. Cleavage | The carbon-nitrogen bond breaks, releasing the amine. | 2-chloroacetic acid and 2-chloroethanamine |

This table represents a generalized mechanism based on studies of the chloroacetamide class.

In alkaline or basic conditions, the hydrolysis of chloroacetamides predominantly occurs through a bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net This pathway involves the direct attack of a hydroxide (B78521) ion (OH⁻), a strong nucleophile, on the carbon atom bonded to the chlorine. This attack displaces the chloride ion, resulting in the formation of a hydroxy-substituted derivative.

For 2-chloro-N-(2-chloroethyl)acetamide, this SN2 reaction would substitute the chlorine on the acetyl group, forming N-(2-chloroethyl)-2-hydroxyacetamide. While this is the primary pathway for most chloroacetamides, some may also undergo cleavage of the amide bond under strong basic conditions. nih.govresearchgate.net The reaction is typically initiated by the attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate which then breaks down.

Table 2: Overview of Base-Catalyzed Hydrolysis of 2-Chloro-N-(2-chloroethyl)acetamide

| Reaction Pathway | Mechanism | Description | Primary Product |

| Nucleophilic Substitution | SN2 | A hydroxide ion attacks the α-carbon, displacing the chloride ion. | N-(2-chloroethyl)-2-hydroxyacetamide |

| Amide Cleavage | Nucleophilic Acyl Substitution | A hydroxide ion attacks the carbonyl carbon, leading to the eventual cleavage of the C-N bond. | 2-hydroxyacetic acid and 2-chloroethanamine |

This table summarizes expected pathways based on research into the chloroacetamide class. The SN2 pathway is generally favored. nih.govresearchgate.net

Research has demonstrated that even subtle differences in the chemical structure of chloroacetamides can significantly impact their reactivity and the specific degradation mechanism they undergo. nih.govresearchgate.net The nature of the substituent on the amide nitrogen is particularly influential due to its effect on factors like steric hindrance. researchgate.net

In 2-chloro-N-(2-chloroethyl)acetamide, the N-(2-chloroethyl) group plays a key role.

Steric Effects: The size and conformation of the N-(2-chloroethyl) group can sterically hinder the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon for amide hydrolysis or to the alpha-carbon for SN2 displacement. researchgate.net The reactivity can be compared to other N-substituted chloroacetamides to assess the relative impact of this group.

Electronic Effects: The presence of a second chlorine atom in the N-ethyl substituent introduces electronic effects. Chlorine is an electron-withdrawing group, which can influence the electron density across the entire molecule, potentially affecting the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.

Intramolecular Reactions: The presence of a chlorine atom on the N-substituent introduces the possibility of intramolecular reactions. For example, under certain conditions, the amide nitrogen could potentially displace the chlorine on the ethyl group, leading to the formation of a cyclic product, a piperazinone derivative, although this specific pathway requires further investigation for this compound. The hydrolysis of the related compound N,N-bis(2-chloroethyl)acetamide can lead to such cyclization products.

Derivatives of 2 Chloro N 2 Chloroethyl Acetamide: Synthesis and Structure Activity Relationship Investigations

Design and Synthesis of Novel Chloroacetamide Derivatives

The chloroacetamide scaffold is a versatile starting point for chemical synthesis due to the reactivity of its components. The ease of substitution at the nitrogen atom and the displacement of the chlorine atom allow for extensive structural modifications.

N-Substituted Chloroacetamide Synthesis

The synthesis of N-substituted chloroacetamide derivatives is commonly achieved through the chloroacetylation of primary or secondary amines. researchgate.net A general and widely used method involves the reaction of various aliphatic or aromatic amines with chloroacetyl chloride. ijpsr.info This reaction is often conducted in a suitable solvent like benzene (B151609) or dichloromethane (B109758), and in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net In some procedures, an excess of the amine itself can serve as the base. researchgate.net

Another synthetic strategy is C-amidoalkylation, which utilizes N-(2,2,2-trichloro-1-hydroxyethyl)amides, readily synthesized from chloral (B1216628) or chloral hydrate (B1144303) and amides. arkat-usa.orgumich.edu For instance, 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can react with aromatic compounds in the presence of concentrated sulfuric acid to yield N-(2,2,2-trichloro-1-arylethyl)acetamides. arkat-usa.org This method has been successfully applied to various aromatics, including benzene, phenol (B47542), anisole, and naphthalene. arkat-usa.org

The following table summarizes various synthesized N-substituted chloroacetamides and the methods used.

| Product | Amine Reactant | Synthetic Method |

| N-Aryl-2-chloroacetamides | Substituted Anilines | Chloroacetylation with chloroacetyl chloride in benzene and triethylamine. researchgate.net |

| 2-Chloro-N-alkyl/aryl Acetamides | Aliphatic and Aromatic Amines | Reaction with chloroacetyl chloride in an aqueous solution, stirred overnight. ijpsr.info |

| N-(substituted phenyl)-2-chloroacetamides | Substituted Anilines | Chloroacetylation with 2-chloroacetylchloride in dichloromethane with triethylamine. researchgate.netnih.gov |

| 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides | Aromatic compounds (e.g., toluene, anisole) | C-amidoalkylation with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and sulfuric acid. arkat-usa.org |

Modifications for Enhanced Reactivity and Selectivity

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net However, modifications to the core structure can be made to tune this reactivity and enhance selectivity for specific biological targets.

The number of chlorine substituents on the acetyl group significantly influences the reaction pathway. nih.gov Studies have shown that while mono- and dichloroacetamides tend to undergo transformation via nucleophilic substitution, trichloroacetamides predominantly react through reductive dechlorination. nih.gov This highlights a key structural determinant of the compound's chemical fate.

Furthermore, for N-phenyl chloroacetamides, the nature of the substituent on the phenyl ring can modulate the compound's physicochemical properties. nih.gov For example, substituents can alter the topological polar surface area (TPSA) and lipophilicity. Compounds with TPSA values in the optimal range of 46.17 to 52.89 Ų are suggested to have more favorable permeability. nih.gov High lipophilicity, as seen in halogenated p-substituted phenyl rings, can facilitate passage through phospholipid cell membranes. nih.gov

To address the high reactivity of chloroacetamides, which can be a limitation for certain applications, alternatives like sulfamate (B1201201) acetamides have been developed. nih.gov These compounds maintain a similar geometry to chloroacetamides but exhibit tunable, lower reactivity and improved buffer stability, offering a promising strategy for optimizing the balance between potency and selectivity. nih.gov

Alkylating Agent Derivatives and Their Mechanistic Studies

Derivatives of 2-chloro-N-(2-chloroethyl)acetamide, particularly those containing the bis(2-chloroethyl)amino group, are part of the broader class of nitrogen mustards, which are potent DNA alkylating agents.

Nitrogen Mustards as Alkylating Agents

Nitrogen mustards are cytotoxic compounds characterized by a bis(2-chloroethyl)amino functional group. wikipedia.org Their mechanism of action involves the alkylation of DNA, which disrupts replication and ultimately leads to cell death. pharmacologyeducation.orgnih.gov The process is initiated by an intramolecular cyclization, where the amine nitrogen atom displaces one of the chloride leaving groups to form a highly strained and reactive aziridinium (B1262131) ion. wikipedia.orgnih.gov

This electrophilic aziridinium ion is then attacked by a nucleophilic center on a DNA base, most commonly the N7 atom of guanine (B1146940). wikipedia.orgontosight.ai After this initial alkylation, the second 2-chloroethyl arm of the mustard can undergo the same process, forming another aziridinium ion and alkylating a second DNA base. When this second alkylation occurs on the opposite strand of the DNA helix, it results in the formation of a covalent interstrand cross-link (ICL). wikipedia.orgontosight.ai These ICLs are highly cytotoxic lesions because they physically block the separation of DNA strands, thereby preventing DNA replication and transcription, which forces the cell towards apoptosis. wikipedia.orgontosight.ai

Nitrosourea Derivatives and DNA Adduct Formation

Nitrosourea compounds, specifically 1-(2-chloroethyl)-1-nitrosoureas, are another class of alkylating agents that induce DNA damage through a distinct multi-step process. nih.gov Their cytotoxic effect is also primarily mediated by the formation of DNA interstrand cross-links. nih.gov

The mechanism involves a two-step reaction sequence:

Monoadduct Formation: The first step is the alkylation of a DNA base by the nitrosourea, leading to the formation of a chloroethyl monoadduct. This initial lesion is proposed to occur at the O6-position of guanine. nih.gov

Cross-link Formation: The second step occurs more slowly, over a period of several hours. The chloroethyl group attached to the guanine reacts with a nucleophilic site, such as cytosine, on the opposing DNA strand, forming an interstrand cross-link. nih.gov

This delay between the formation of the initial monoadduct and the subsequent cross-link provides a window for cellular DNA repair mechanisms. nih.gov Repair proteins can recognize and remove the O6-chloroethylguanine monoadduct before it can form the more lethal interstrand cross-link. The efficiency of this repair process can therefore determine a cell's resistance to the cytotoxic effects of chloroethylnitrosoureas. nih.gov

Organochalcogenide Compounds Derived from Chloroacetamides

The reactive nature of the C-Cl bond in chloroacetamides makes them valuable precursors for the synthesis of various heterocyclic systems, including those containing chalcogens (sulfur and selenium). The chlorine atom is readily displaced by nucleophiles containing these elements. researchgate.net

A notable example is the synthesis of sulfur-containing heterocycles. N-aryl-2-chloroacetamide derivatives can be treated with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol. This reaction leads to the formation of 2-(arylimino)thiazolidin-4-ones, demonstrating an efficient pathway to thiazolidinone-based structures. researchgate.net

Similarly, selenium-containing compounds can be prepared. Research has described the synthesis of 2-hydroselenoacetamide derivatives from chloroacetamide precursors, expanding the chemical space of accessible organochalcogenide compounds. researchgate.net These reactions underscore the utility of chloroacetamides as versatile building blocks for creating more complex molecules with potential biological activities.

Comparative Analysis of Structurally Similar Chloroacetamides

The chemical behavior and biological activity of chloroacetamides are significantly influenced by their molecular structure. Comparative studies of structurally similar analogs reveal how modifications to the acyl or amine portions of the molecule dictate their reactivity and metabolic fate.

A key structural feature influencing the transformation of chloroacetamides is the degree of chlorination on the acetyl group. nih.gov Research comparing mono-, di-, and trichloroacetamides has shown that the number of chlorine substituents directly affects the reaction pathways. For instance, in the presence of environmental agents like hydrogen sulfide, monochloro- and dichloroacetamides tend to undergo nucleophilic substitution, whereas trichloroacetamides predominantly undergo reductive dechlorination. nih.gov

The nature of the substituents on the nitrogen atom also plays a critical role. In a series of N-aryl 2-chloroacetamides, the reactivity is largely defined by the ease with which the chlorine atom can be replaced by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This susceptibility to nucleophilic attack is a cornerstone of their chemical utility and biological action. researchgate.net

Metabolic studies on chloroacetamide herbicides such as alachlor (B1666766), acetochlor (B104951), and metolachlor (B1676510) in human and rat liver microsomes further illustrate the impact of structural variations. semanticscholar.org The metabolism of these compounds can differ based on the substituents on the phenyl ring and the nature of the N-alkoxy group. semanticscholar.orgresearchgate.net For example, acetochlor was metabolized to 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) more readily than alachlor was to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), suggesting that the methyl-ethyl phenyl group is more amenable to metabolism than the diethyl phenyl group in these systems. semanticscholar.org Furthermore, the rate of metabolism is influenced by the length of the N-alkoxy group, with bulkier groups potentially hindering the reaction. semanticscholar.org

The following table summarizes the comparative transformation pathways and metabolic products of selected chloroacetamide analogs.

Table 1: Comparative Transformation and Metabolism of Chloroacetamide Analogs

| Compound/Class | Structural Feature | Primary Transformation Pathway | Key Finding | Reference |

|---|---|---|---|---|

| Mono- & Dichloroacetamides | 1 or 2 Chlorine Atoms | Nucleophilic Substitution | Favored over reductive dechlorination. | nih.gov |

| Trichloroacetamides | 3 Chlorine Atoms | Reductive Dechlorination | Predominant pathway over substitution. | nih.gov |

| N-Aryl 2-Chloroacetamides | Aromatic Ring on Nitrogen | Nucleophilic Substitution | Chlorine atom is easily replaced by O, N, or S nucleophiles. | researchgate.net |

| Acetochlor | N-ethoxymethyl, 2-ethyl-6-methylphenyl | Metabolism to CMEPA | More readily metabolized than alachlor in human and rat liver microsomes. | semanticscholar.org |

| Alachlor | N-methoxymethyl, 2,6-diethylphenyl | Metabolism to CDEPA | Less readily metabolized compared to acetochlor. | semanticscholar.org |

Structure-Reactivity Relationships in Chloroacetamide Analogs

The relationship between the chemical structure of chloroacetamide analogs and their reactivity is a critical aspect of understanding their mechanism of action and environmental fate. The electrophilic nature of the carbon atom bearing the chlorine is central to their reactivity, which can be modulated by various structural modifications.

The number of chlorine atoms on the α-carbon is a primary determinant of reactivity and reaction mechanism. Studies have demonstrated a clear link between the degree of chlorination and the kinetic and mechanistic pathways of transformation. nih.gov As the number of chlorine substituents increases, the molecule's susceptibility to reductive dechlorination is enhanced, while nucleophilic substitution becomes less favorable. nih.gov

For N-substituted chloroacetamides, the groups attached to the amide nitrogen significantly influence reactivity. In a study of eight dichloroacetamide analogs with differing R groups (Cl₂CHC(=O)NRR'), the transformation kinetics were found to be dependent on the nature of these substituents. nih.gov Dynamic NMR spectroscopy revealed that steric constraints imposed by the R groups can influence the accessibility of the dichloromethyl carbon to nucleophilic attack. nih.gov Similarly, the development of covalent inhibitors has shown that modifying the scaffold of a chloroacetamide fragment can substantially improve its reaction rate with a biological target. nih.gov For example, structural optimization of a chloroacetamide inhibitor of the TEAD-YAP1 interaction led to a derivative with a reaction half-life of minutes compared to hours for the parent compound. nih.gov

The fundamental reactivity of the chloroacetyl group can be tuned by replacing the chlorine with other leaving groups. A comparative study with α-sulfamate acetamides, which are geometric mimics of chloroacetamides, found that sulfamate analogs were an order of magnitude less reactive than the corresponding chloroacetamide. nih.gov This demonstrates that the electrophilicity of the α-carbon can be finely adjusted, making sulfamate acetamides a potentially more stable alternative to the highly reactive chloroacetamides for certain applications. nih.gov

The metabolism of chloroacetamide herbicides also provides insight into structure-reactivity relationships. The structure of the N-substituent dictates the metabolic pathway. For example, the presence of an N-alkoxy group that is not bulky, like in metolachlor, allows for O-demethylation, whereas a different substitution pattern might favor other metabolic routes. semanticscholar.org The nature of the aromatic substituents also influences the rate of metabolism by cytochrome P450 enzymes. semanticscholar.orgresearchgate.net

The following table details the relationship between structural modifications and the resulting reactivity of chloroacetamide analogs.

Table 2: Structure-Reactivity Relationships in Chloroacetamide Analogs

| Structural Modification | Effect on Reactivity | Example Compound/Class | Key Finding | Reference |

|---|---|---|---|---|

| Increasing number of α-chlorine atoms | Shifts pathway from substitution to reductive dechlorination | Tri- vs. Mono/Dichloroacetamides | The number of Cl substituents dictates the reaction mechanism. | nih.gov |

| Varying N-substituents (R groups) | Alters transformation kinetics and steric accessibility | Dichloroacetamide analogs (Cl₂CHC(=O)NRR') | R groups can sterically hinder or favor nucleophilic attack. | nih.gov |

| Scaffold Optimization | Enhances reaction rate with biological targets | TEAD-YAP1 covalent inhibitors | Structural changes can decrease reaction half-life from hours to minutes. | nih.gov |

| Replacing Chlorine with Sulfamate | Reduces electrophilic reactivity | α-Sulfamate acetamides | Sulfamates are significantly less reactive than chloroacetamides. | nih.gov |

Advanced Analytical Methodologies for 2 Chloro N 2 Chloroethyl Acetamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of 2-chloro-N-(2-chloroethyl)acetamide. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-chloro-N-(2-chloroethyl)acetamide. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct insights into the molecule's atomic arrangement.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-chloro-N-(2-chloroethyl)acetamide, distinct signals corresponding to the different proton environments are observed. The spectrum, often recorded in a solvent like deuterochloroform (CDCl₃), reveals key chemical shifts. For instance, the protons of the ethyl group attached to the nitrogen atom and the protons of the chloroacetyl group resonate at specific frequencies, providing confirmation of the compound's structure. chemicalbook.comsigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 2-chloro-N-(2-chloroethyl)acetamide gives rise to a separate signal. For example, the carbonyl carbon of the amide group and the two carbons of the chloroethyl group will have characteristic chemical shifts, which are essential for unambiguous structural assignment. chemicalbook.comspectrabase.comdocbrown.info

Interactive Data Table: ¹H NMR and ¹³C NMR Data for 2-Chloro-N-(2-chloroethyl)acetamide and Related Compounds

| Compound Name | Nucleus | Solvent | Chemical Shift (ppm) |

| 2-Chloro-N-(2-chloroethyl)acetamide | ¹H | CDCl₃ | ~7.77 (NH), ~3.63 (CH₂), ~3.58 (CH₂), ~2.07 (CH₃) chemicalbook.com |

| 2-Chloro-N,N-diethylacetamide | ¹H | - | Data available chemicalbook.com |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | ¹³C | - | Data available chemicalbook.com |

| 2-Chloroacetamide (B119443) | ¹³C | Polysol | Data available spectrabase.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-N-(2-chloroethyl)acetamide displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. chemicalbook.comsigmaaldrich.comchemicalbook.comnist.gov Key absorptions include a strong band for the carbonyl (C=O) stretching of the amide group, typically appearing around 1650 cm⁻¹. Additionally, N-H stretching vibrations can be observed in the region of 3300 cm⁻¹, and C-Cl stretching bands appear at lower frequencies. The presence and position of these bands provide confirmatory evidence for the amide and chloroalkane functionalities. chemicalbook.com

Mass Spectrometry (MS) and GC-MS

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. For 2-chloro-N-(2-chloroethyl)acetamide, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (121.57 g/mol ). chemicalbook.comnist.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be evident in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures and identifying individual components. In a GC-MS analysis of a sample containing 2-chloro-N-(2-chloroethyl)acetamide, the compound would first be separated from other components on the GC column and then detected by the mass spectrometer, providing both retention time and mass spectral data for positive identification.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of 2-chloro-N-(2-chloroethyl)acetamide in various matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-chloro-N-(2-chloroethyl)acetamide. chemicalbook.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach. The selection of the column, mobile phase composition, and detector (e.g., UV-Vis) are optimized to achieve the desired separation and sensitivity. Isocratic or gradient elution methods can be employed to effectively separate the target analyte from impurities or other components in a mixture. researchgate.net

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Trace Analysis

For the analysis of trace levels of polar compounds like 2-chloro-N-(2-chloroethyl)acetamide and its derivatives, Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) is an increasingly popular and powerful technique. nih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of a non-polar organic solvent, which is effective for retaining and separating highly polar analytes.

A study demonstrated the use of a HILIC-MS method for the determination of the genotoxic impurity 2-chloro-N-(2-chloroethyl)ethanamine in the manufacturing process of vortioxetine. nih.gov The method employed a Primesep B column with a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) and acetonitrile (B52724) (5:95, v/v). nih.gov Detection was achieved using a QDa mass detector in the positive ion mode, monitoring the target ion at m/z 142 [M+H]⁺. nih.gov This HILIC-MS method was validated and shown to be capable of quantifying the impurity at a level of 75 ppm. nih.gov The simplicity and robustness of direct HILIC-MS analysis, often eliminating the need for derivatization, make it a valuable tool for trace analysis in the pharmaceutical industry. chromatographyonline.comresearchgate.net

Interactive Data Table: Chromatographic Conditions for the Analysis of 2-Chloro-N-(2-chloroethyl)acetamide and Related Compounds

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) | A: 10mM K₂HPO₄ (pH=8.0), B: Acetonitrile | UV | Detection of 2-chloroethylamine (B1212225) hydrochloride | google.com |

| HILIC-MS | Primesep B (150 x 4.6 mm, 5.0 µm) | 10 mM ammonium formate buffer (pH 3.0) and acetonitrile (5:95, v/v) | QDa Mass Detector (positive ion mode) | Trace analysis of 2-chloro-N-(2-chloroethyl)ethanamine | nih.gov |

| HILIC-MS | Waters Atlantis HILIC (4.6 mm × 150 mm, 3-µm) | 0.2% formic acid in water:acetonitrile (3:97) | SIM at m/z = 59.90 | Analysis of acetamide (B32628) | chromatographyonline.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction. libretexts.org Its application is crucial in the synthesis of 2-chloro-N-alkyl/aryl acetamide derivatives, allowing chemists to observe the consumption of reactants and the formation of the desired product in near real-time. ijpsr.info The principle of TLC involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a glass plate coated with silica (B1680970) gel G. libretexts.orgijpsr.info

The process for monitoring a reaction involves spotting three lanes on a single TLC plate: one for the limiting reactant, one for the reaction mixture, and a "co-spot" lane containing both the limiting reactant and the reaction mixture. libretexts.org The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. As the eluent moves up the plate by capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. youtube.com

The goal is to track the disappearance of the spot corresponding to the starting material in the reaction mixture lane and the simultaneous appearance of a new spot for the product. libretexts.org The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane. youtube.com Visualization of the spots can be achieved using methods such as exposure to ultraviolet (UV) light or iodine vapor. libretexts.orgijpsr.info

Table 1: Hypothetical TLC Monitoring of a Synthesis Reaction

| Time Point | Reactant Spot (Rf = 0.4) | Product Spot (Rf = 0.6) | Observations |

|---|---|---|---|

| T = 0 min | Intense spot | No spot visible | Reaction initiated. Only starting material is present. |

| T = 60 min | Faint spot | Intense spot | Reaction is progressing well; most of the reactant has been converted to product. |

| T = 120 min | No spot visible | Intense spot | The reactant spot has completely disappeared, indicating the reaction is complete. libretexts.org |

Note: Rf (Retardation factor) values are hypothetical and depend on the specific eluent system used.

Purity Assessment and Quality Control Methodologies

Ensuring the purity and quality of 2-chloro-N-(2-chloroethyl)acetamide is essential for its intended application. This involves employing precise analytical techniques to identify and quantify the main component as well as any impurities, including residual water content.

HPLC-Based Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For derivatives of acetamide, a reverse-phase (RP) HPLC method is typically employed. sielc.com This method separates compounds based on their hydrophobic interactions with the stationary phase.

An HPLC system for purity analysis would generally consist of a C18 or a specialized reverse-phase column, a mobile phase mixture of acetonitrile and water, and a UV detector. sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com The sample is dissolved in a suitable diluent and injected into the chromatograph. The purity is calculated by comparing the area of the peak corresponding to 2-chloro-N-(2-chloroethyl)acetamide against the total peak area of all components in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | To perform the separation and detection. google.com |

| Column | Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or similar | The stationary phase where separation occurs. google.com |

| Mobile Phase | Acetonitrile and Water (e.g., gradient elution) | The solvent that carries the sample through the column. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detector | UV-Vis Detector (e.g., at 210 nm) | To detect and quantify the separated components. |

| Injection Volume | 10-20 µL | The amount of sample introduced for analysis. google.com |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Karl Fischer Titration for Water Content

The Karl Fischer (KF) titration is the globally accepted standard method for the determination of water content in a sample, valued for its accuracy and specificity to water. scharlab.com The method is based on the Bunsen reaction, where iodine is stoichiometrically consumed by water. scharlab.com The choice between the two main KF techniques—volumetric and coulometric—depends on the expected water content. scharlab.comxylemanalytics.com

Volumetric KF Titration is suitable for samples with a water content above 0.1% (1000 ppm). scharlab.com

Coulometric KF Titration is the preferred method for trace amounts of water, typically in the range of 1 ppm to 5%. xylemanalytics.com

For halogenated compounds like 2-chloro-N-(2-chloroethyl)acetamide, certain precautions are necessary. Halogenated derivatives of acetic acids can be more reactive and may undergo side reactions like esterification in standard methanolic KF solvents, which can generate water and lead to inaccurate results. merckmillipore.com To mitigate this, the solvent can be buffered with an agent like imidazole (B134444), and smaller sample sizes may be required. merckmillipore.com

Table 3: Karl Fischer Titration Method Parameters

| Parameter | Volumetric Method | Coulometric Method |

|---|---|---|

| Application Range | > 0.1% water | 1 ppm - 5% water xylemanalytics.com |

| Principle | Titrant with a known concentration (titer) is added. | Iodine is generated electrochemically in the titration cell. |

| Reagents | One-component (e.g., CombiTitrant) or two-component systems. | Anolyte and Catholyte (e.g., Coulomat AG). labicom.cz |

| Sample Size | Dependent on expected water content (e.g., 0.5 - 2 g). merckmillipore.com | Typically smaller, aiming for no more than 5,000 µg of water. xylemanalytics.com |

| Endpoint Detection | Potentiometric (e.g., 100-250 mV). merckmillipore.com | Potentiometric. |

| Key Consideration | Solvent may need buffering with imidazole to prevent side reactions. merckmillipore.com | The titration cell must be changed if drift increases significantly. merckmillipore.com |

Research Applications and Potential Biological Relevance of 2 Chloro N 2 Chloroethyl Acetamide Mechanism Focused

Role as a Versatile Synthetic Intermediate

The reactivity of the chlorine atoms in 2-chloro-N-(2-chloroethyl)acetamide and related chloroacetamide compounds makes them valuable intermediates in chemical synthesis. The ease with which the chlorine can be replaced by various nucleophiles is a key feature of their chemical utility. researchgate.net

Building Block for Complex Organic Synthesis

N-substituted chloroacetamides are recognized as versatile building blocks in organic chemistry. researchgate.net The chemical reactivity of the chloroacetamide functional group is primarily due to the susceptibility of its chlorine atom to replacement by nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net This nucleophilic substitution can be followed by intramolecular cyclization, a process used to construct a variety of heterocyclic systems, including imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net The synthesis of N-substituted chloroacetamide derivatives is often achieved by reacting corresponding amines with chloroacetyl chloride. researchgate.netnih.gov

Precursor in Pharmacologically Active Molecule Synthesis

The chloroacetamide moiety is a key precursor in the synthesis of various molecules with potential pharmacological activity. Research has demonstrated that derivatives of 2-chloroacetamide (B119443) can be used to create compounds with a range of biological effects. ijpsr.infonih.gov For instance, novel phenoxy acetamide (B32628) analogues have been synthesized and evaluated for anti-inflammatory and analgesic activities. nih.gov In some cases, derivatives containing halogen groups showed enhanced anti-inflammatory properties, while those with nitro groups exhibited promising anti-cancer and analgesic potential. nih.gov

Furthermore, 2-chloro-N-substituted-acetamides have been used as starting materials in the synthesis of potential antidepressant agents. nih.gov These starting materials are reacted with other molecules, such as 2-mercaptobenzimidazole, to create more complex structures that have shown moderate to good antidepressant activity in studies. nih.gov Other research has focused on synthesizing 2-chloro-N-alkyl/aryl acetamide derivatives intended for use as antimicrobial agents, such as disinfectants or antifungals. ijpsr.info

| Precursor Class | Synthesized Molecule Type | Potential Pharmacological Activity | Source(s) |

|---|---|---|---|

| 2-chloro-N-substituted-acetamides | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Antidepressant | nih.gov |

| Phenols / 1-phenylethylamine | 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs | Anti-inflammatory, Analgesic, Anti-cancer | nih.gov |

| 2-chloro-N-alkyl/aryl acetamides | Various N-substituted chloroacetamides | Antimicrobial (antibacterial, antifungal) | ijpsr.inforesearchgate.net |

Intermediate in Agrochemical Development

Chloroacetamides are an important class of compounds in the agrochemical industry, particularly as herbicides. researchgate.netnih.gov The mode of action for many chloroacetanilide herbicides involves the inhibition of elongase enzymes and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway in plants. nih.gov Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) and Acetochlor (B104951) are prominent examples of herbicides derived from chloroacetamide intermediates. researchgate.netnih.govepa.gov The synthesis of the herbicide Acetochlor, for example, utilizes a chloroacetamide-related intermediate, highlighting the importance of this chemical class in developing agricultural products. nih.gov

Alkylating Agent Activity in Biochemical Research

The chloroethyl groups of 2-chloro-N-(2-chloroethyl)acetamide confer the properties of an alkylating agent, a compound that can introduce an alkyl group into other molecules through covalent bonding. nih.gov This reactivity is the basis for its use in biochemical research to probe the structure and function of biological macromolecules.

Covalent Modification of Biological Macromolecules (e.g., DNA, Proteins)

As alkylating agents, chloroacetamides can react with electron-rich atoms in biological molecules to form stable covalent bonds. nih.gov This property has been harnessed to study proteins and nucleic acids. Probes containing the chloroacetamide group have been developed to cross-link with peptides and proteins. acs.orgnih.gov Research has shown that chloroacetamide-modified nucleotides react efficiently with cysteine and cysteine-containing peptides. acs.org The reaction with histidine has also been observed, although it may be slower. acs.orgnih.gov These reactions allow for the formation of covalent cross-links between the chloroacetamide probe and specific amino acid residues within a protein, which is invaluable for identifying and studying RNA-binding proteins and their interaction sites. nih.govresearchgate.net

In the context of DNA, alkylating agents are known to react with the nitrogen and oxygen atoms of the DNA bases. nih.gov While specific studies on 2-chloro-N-(2-chloroethyl)acetamide's interaction with DNA are not detailed in the provided results, the general mechanism for related bifunctional alkylating agents, like nitrogen mustards, involves the formation of an aziridinium (B1262131) ion that then reacts with nucleophilic sites on DNA, such as the N7 position of guanine (B1146940). nih.gov Bifunctional agents can lead to the formation of interstrand cross-links, a particularly cytotoxic lesion. nih.gov

| Macromolecule | Target Residue/Site | Type of Modification | Source(s) |

|---|---|---|---|

| Proteins / Peptides | Cysteine | Covalent Alkylation / Cross-linking | acs.orgnih.gov |

| Proteins / Peptides | Histidine | Covalent Alkylation / Cross-linking | acs.orgnih.gov |

| DNA | Guanine (e.g., O-6, N-7 positions) | Covalent Alkylation / Cross-linking | nih.gov |

Impact on Cellular Processes and Inhibition Mechanisms

The covalent modification of essential biomolecules by alkylating agents can have a profound impact on cellular function. The formation of DNA lesions, particularly interstrand cross-links, can inhibit DNA replication and transcription, ultimately leading to cytotoxicity. nih.gov This mechanism is a cornerstone of how many alkylating agents function as anticancer drugs. nih.gov

Inhibition of specific enzymes is another consequence of alkylation. As mentioned, chloroacetanilide herbicides function by inhibiting plant enzymes like elongase and GGPP cyclases. nih.gov Similarly, some antimicrobial chloroacetamide derivatives are thought to exert their effect by targeting DNA ligase. researchgate.net The ability to selectively modify proteins is also a powerful research tool. Chloroacetamide-modified RNA probes are used to covalently link to and identify RNA-binding proteins (RBPs). nih.govresearchgate.net This cross-linking is highly enhanced by the proximity effect, meaning the reaction occurs efficiently when the RNA probe is bound to its specific protein target, allowing researchers to capture and study these crucial interactions that govern many cellular processes. nih.govresearchgate.net This demonstrates that the impact of such compounds can range from broad cytotoxicity to the highly specific inhibition or labeling of cellular components.

Development of Biologically Active Compounds (Mechanism-Focused)

Detailed mechanistic studies concerning the biological activities of 2-chloro-N-(2-chloroethyl)acetamide are limited. The available research often points to its use as a precursor or a member of the broader chloroacetamide or chloroethylnitrosourea classes, from which potential mechanisms are inferred.

Investigations into Anticancer Activity Mechanisms (e.g., DNA cross-linking, apoptosis induction, hypoxia activation)

Direct research into the anticancer mechanisms of 2-chloro-N-(2-chloroethyl)acetamide is not well-documented. However, its structural motifs, particularly the bifunctional alkylating potential of the two chloroethyl groups, are features common to known DNA-alkylating anticancer agents. For instance, chloroacetamide-modified DNA has been shown to cross-link with proteins like p53, a key tumor suppressor involved in apoptosis. This suggests a potential, though not directly studied, capacity for similar compounds to interfere with DNA-protein interactions, a hallmark of many cancer therapies. The N-(2-chloroethyl) group is a key feature of nitrosoureas, a class of chemotherapy drugs that function by cross-linking DNA. Derivatives of (2-chloroethyl)nitrosocarbamates have been synthesized and evaluated as potential anticancer agents due to their alkylating capabilities. nih.gov

Mechanistic Studies of Antimicrobial and Antifungal Action (e.g., ergosterol (B1671047) binding, DNA synthesis inhibition)

While a range of N-substituted 2-chloroacetamide derivatives have demonstrated antimicrobial and antifungal properties, specific mechanistic studies on 2-chloro-N-(2-chloroethyl)acetamide are scarce. neliti.com Research on related compounds offers potential modes of action. For example, some chloroacetamide derivatives are believed to exert their antibacterial effects by targeting and inhibiting essential enzymes like DNA ligase or penicillin-binding proteins, leading to disruption of DNA replication or cell wall synthesis. researchgate.netnih.gov In fungi, a proposed mechanism for some related molecules involves binding to ergosterol, a critical component of the fungal cell membrane, thereby disrupting its integrity. nih.gov Another suggested pathway is the inhibition of thymidylate synthase, which would block DNA synthesis. nih.gov However, it is important to note that these mechanisms have been proposed for other chloroacetamides and have not been specifically demonstrated for 2-chloro-N-(2-chloroethyl)acetamide.

Herbicide Mode of Action Studies

The compound 2-chloro-N-(2-chloroethyl)acetamide belongs to the chloroacetanilide class of herbicides. The mode of action for this class is well-established and involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis. ontosight.airesearchgate.net Specifically, these herbicides target and inhibit elongase enzymes, which are crucial for the extension of fatty acid chains. nih.gov This disruption of VLCFA production interferes with the formation of cell membranes and other essential lipid-dependent processes, ultimately leading to the death of susceptible weeds, particularly during the germination and early growth stages. ontosight.ainih.gov

Applications in Proteomics and Protein Chemistry

In the field of proteomics, the reactive nature of the chloroacetamide group is harnessed for the chemical modification of proteins, with a primary focus on cysteine residues.

Cysteine Alkylation Strategies

The compound is representative of chloroacetamides used for the alkylation of cysteine residues in proteins. This is a critical step in many proteomics workflows, particularly in "bottom-up" proteomics where proteins are digested into peptides before mass spectrometry analysis. The chloroacetamide moiety reacts with the thiol group of cysteine residues, forming a stable covalent bond. This process, known as S-alkylation, effectively "caps" the cysteine, preventing the formation of disulfide bonds which can interfere with protein digestion and subsequent peptide analysis. nih.govthermofisher.comnih.gov This ensures that peptides containing cysteine are consistently identified and quantified.

Table 1: Comparison of Common Alkylating Agents in Proteomics

| Alkylating Agent | Primary Target | Key Features |

| Iodoacetamide | Cysteine | High reactivity, but can lead to more off-target modifications. |

| Chloroacetamide | Cysteine | Less reactive than iodoacetamide, resulting in fewer off-target modifications. |

| N-ethylmaleimide | Cysteine | Specific for cysteine, forms stable adducts. |

This table is for illustrative purposes and compares the general class of chloroacetamides to other common reagents.

Off-Target Alkylation Analysis in Proteomics

While chloroacetamide is valued for its specificity towards cysteine, especially when compared to more reactive alkylating agents like iodoacetamide, it is not without off-target effects. Under certain conditions, the chloroacetamide group can react with other nucleophilic amino acid residues. The most significant of these off-target modifications is the oxidation of methionine residues. nih.gov Studies have shown that the use of 2-chloroacetamide can lead to a notable increase in methionine oxidation compared to other alkylating agents. nih.gov This artifactual modification can complicate data analysis in proteomics studies, and researchers must account for it when interpreting results. Other potential off-target sites, though less common, include the N-terminus of peptides and the side chains of lysine, histidine, aspartate, and glutamate. nih.govthermofisher.com

Environmental Impact Assessment Methodologies of 2 Chloro N 2 Chloroethyl Acetamide

Studies on Degradation Pathways in Environmental Systems

Microbial degradation is a primary pathway for the breakdown of chloroacetamide herbicides in soil and aquatic environments. Studies have shown that certain microorganisms can utilize these herbicides as a source of carbon and nitrogen. For instance, a strain of Paracoccus sp., designated FLY-8, has been shown to degrade several chloroacetamide herbicides. nih.gov The degradation process often involves initial transformations such as dealkylation. In the case of butachlor, degradation has been observed to proceed through partial C-dealkylation to form alachlor (B1666766), which is then converted to 2-chloro-N-(2,6-dimethylphenyl)acetamide via N-dealkylation. nih.gov This intermediate is further transformed into 2,6-diethylaniline. nih.gov

Similarly, research on the degradation of alachlor by microbial strains such as Xanthomonas axonopodis and Aspergillus niger has identified several transformation products. nih.gov These include 1-chloroacetyl, 2,3-dihydro-7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine, indicating that the degradation involves complex ring formations and modifications of the side chains. nih.gov The mechanism for alachlor degradation by these microbes is suggested to be cometabolism. nih.gov

These findings suggest that the degradation of 2-chloro-N-(2-chloroethyl)acetamide in the environment would likely proceed through similar pathways, including the cleavage of the N-(2-chloroethyl) group and the chloroacetyl group, leading to the formation of various smaller, more polar metabolites.

Table 1: Microbial Degradation of Related Chloroacetamide Herbicides

| Parent Compound | Degrading Microorganism | Key Degradation Pathway(s) | Resulting Metabolites | Reference |

| Butachlor | Paracoccus sp. FLY-8 | C-dealkylation, N-dealkylation | Alachlor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, 2,6-diethylaniline | nih.gov |

| Alachlor | Xanthomonas axonopodis, Aspergillus niger | Cometabolism, formation of indole (B1671886) rings | 1-chloroacetyl, 2,3-dihydro-7-ethylindole, N-(2,6-diethylphenyl)-methyleneamine | nih.gov |

This table is generated based on data from studies on related chloroacetamide herbicides and is intended to suggest potential degradation pathways for 2-chloro-N-(2-chloroethyl)acetamide.

Research on Persistence and Ecological Transformation

Research on alachlor has shown that its persistence and mobility are affected by the formulation and soil management practices. indexcopernicus.com For example, organoclay formulations of alachlor have been found to have reduced mobility in the soil compared to emulsifiable concentrate (EC) formulations. indexcopernicus.com This suggests that the way 2-chloro-N-(2-chloroethyl)acetamide is introduced into the environment could significantly affect its persistence and potential for transport.

Furthermore, studies have highlighted that the degradation products of chloroacetamide herbicides can also be of environmental concern. nih.gov In some cases, the concentration of these neutral degradates in the environment can exceed that of the parent compounds. nih.gov This indicates that a full assessment of the ecological transformation of 2-chloro-N-(2-chloroethyl)acetamide would need to consider not only the parent compound but also its various degradation products.

The molecular structure of chloroacetamide herbicides has been shown to influence their biodegradability. nih.gov For example, the length of the alkyl chain on the amide nitrogen can affect the rate of degradation. nih.gov This suggests that the specific structure of 2-chloro-N-(2-chloroethyl)acetamide, with its N-(2-chloroethyl) group, will be a determining factor in its environmental persistence and the nature of its transformation products.

Table 2: Factors Influencing Persistence of Related Chloroacetamide Herbicides

| Factor | Influence on Persistence | Example Compound(s) | Reference |

| Formulation | Organoclay formulations can reduce mobility and increase persistence in the topsoil. | Alachlor | indexcopernicus.com |

| Soil Management | Tillage systems can affect herbicide bioactivity and soil persistence. | Acetochlor (B104951), Alachlor, Metolachlor (B1676510) | awsjournal.org |

| Molecular Structure | The length of the amide nitrogen's alkyl side chain can affect degradation efficiency. | Butachlor, Alachlor, Acetochlor, etc. | nih.gov |

This table is based on research on related chloroacetamide herbicides and suggests factors that could influence the persistence of 2-chloro-N-(2-chloroethyl)acetamide.

Future Research Directions for 2 Chloro N 2 Chloroethyl Acetamide

Advancements in Stereoselective Synthesis

The presence of prochiral centers and the potential for creating chiral derivatives from 2-chloro-N-(2-chloroethyl)acetamide opens a significant avenue for research in stereoselective synthesis. While direct asymmetric synthesis of this specific molecule is not widely reported, future research could adapt established methodologies for related compounds.